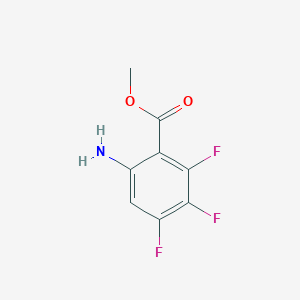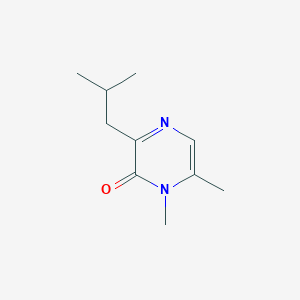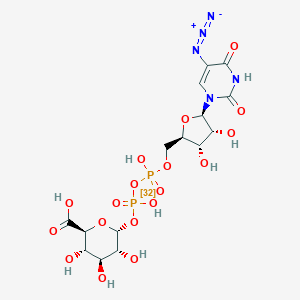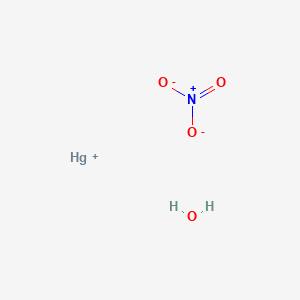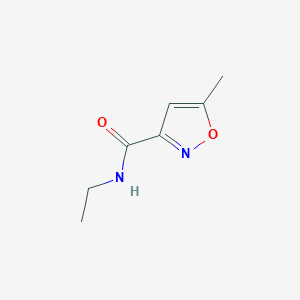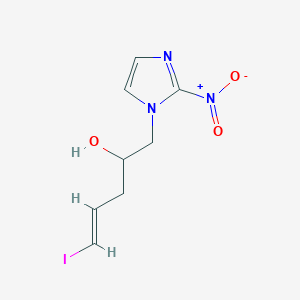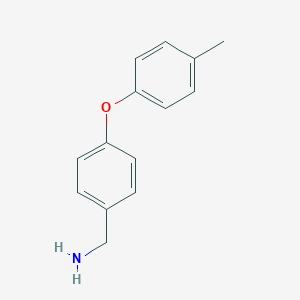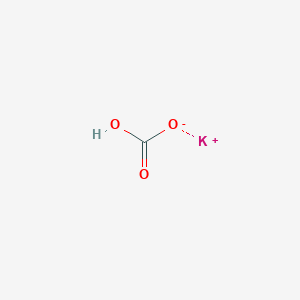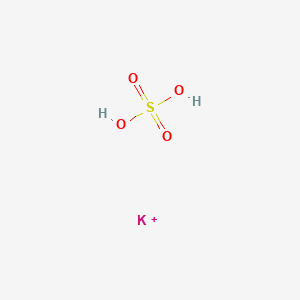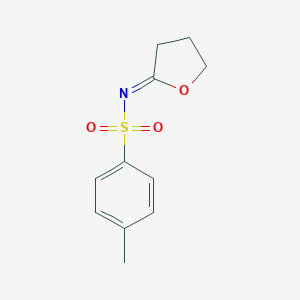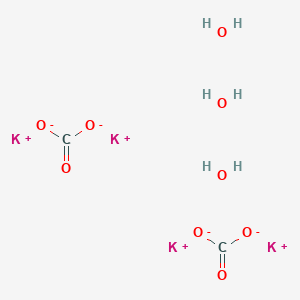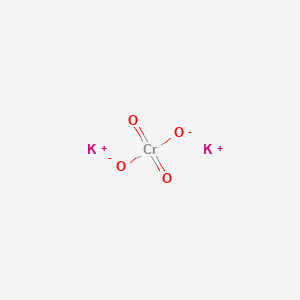
Sodium palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium palmitate, also known as hexadecanoic acid sodium salt, is a sodium salt of palmitic acid. It is commonly used in the production of soaps and cosmetics due to its surfactant properties. This compound is derived from palm oil but can also be synthesized to reduce environmental impact .
Mécanisme D'action
Target of Action
Sodium palmitate, the sodium salt of palmitic acid, is a common ingredient in soaps and detergents . It primarily targets the skin, helping to remove oil, dirt, and grime . It also interacts with cells in the body, particularly in the hypothalamus, a region of the brain that regulates energy metabolism .
Mode of Action
This compound acts as an emulsifier, maintaining the consistency of products . In the body, it induces endoplasmic reticulum (ER) stress and autophagy . It also inhibits ER-phagy (ER-targeted selective autophagy) in hypothalamic cells under starvation .
Biochemical Pathways
This compound affects several biochemical pathways. It negatively feeds back on acetyl-CoA carboxylase (ACC), which is responsible for converting acetyl-ACP to malonyl-ACP on the growing acyl chain, thus preventing further palmitate generation . It also increases the level of B-cell lymphoma 2 (Bcl-2) protein, which inhibits autophagy initiation .
Result of Action
This compound has several effects at the molecular and cellular levels. It induces cell death in certain types of cells, such as human epidermal growth factor receptor 2 (HER2)/neu-positive cells and breast cancer cell lines like MCF-7, due to enhanced fatty acid accumulation . It also induces lipoapoptosis in L02 and HepG2 liver cells by inducing glycogen synthase kinase-3β (GSK3β) expression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the process of saponification, which produces this compound, can be accelerated by increasing the temperature or decelerated by maintaining a lower temperature . Additionally, the compound’s action can be affected by the presence of other substances, such as other fatty acids or salts .
Analyse Biochimique
Biochemical Properties
Sodium palmitate interacts with various enzymes, proteins, and other biomolecules. It enhances lipogenesis and cellular steatosis in various cell lines . It also induces cell death in human epidermal growth factor receptor 2 (HER2)/neu-positive cells and breast cancer cell lines like MCF-7 due to enhanced fatty acid accumulation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound induces lipoapoptosis in L02 and HepG2 liver cells by inducing glycogen synthase kinase-3β (GSK3β) expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, this compound can induce lipoapoptosis in liver cells by inducing the expression of GSK3β .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that reducing the BSA content in this compound solutions from 3:1 to 5:1 led to a marked increase in cell viability . Further reducing BSA content from 5:1 to 10:1 decreased cell viability .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, this compound enhances lipogenesis, a metabolic pathway that generates triglycerides for storage in adipose tissue .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium palmitate can be synthesized through the saponification of palmitic acid with sodium hydroxide. The reaction involves heating palmitic acid with sodium hydroxide in an aqueous solution, resulting in the formation of this compound and water .
Industrial Production Methods: In industrial settings, this compound is produced by reacting palm oil with sodium hydroxide. The process involves heating the mixture to facilitate the saponification reaction. The resulting soap is then purified and dried to obtain this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Although less common, this compound can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal palmitates.
Major Products Formed:
Oxidation: Oxidized fatty acids and other by-products.
Reduction: Reduced forms of palmitic acid derivatives.
Substitution: Various metal palmitates depending on the substituting cation
Applications De Recherche Scientifique
Sodium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in studies related to lipid metabolism and cellular processes.
Medicine: Investigated for its role in inducing cellular stress and apoptosis in cancer research
Industry: Widely used in the production of soaps, detergents, and cosmetics due to its surfactant properties.
Comparaison Avec Des Composés Similaires
Sodium Stearate: Another sodium salt of a fatty acid, commonly used in soaps and cosmetics.
Sodium Myristate: A sodium salt of myristic acid, used in similar applications as sodium palmitate.
Sodium Laurate: A sodium salt of lauric acid, also used in soaps and detergents.
Uniqueness: this compound is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. It is particularly valued for its surfactant properties and its role in inducing cellular stress responses, making it a valuable compound in both industrial and research settings .
Propriétés
Numéro CAS |
408-35-5 |
|---|---|
Formule moléculaire |
C16H32NaO2 |
Poids moléculaire |
279.41 g/mol |
Nom IUPAC |
sodium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |
Clé InChI |
ZUWJMSFTDBLXRA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O.[Na] |
Color/Form |
WHITE CRYSTALS White to yellow powde |
melting_point |
286.5 °C 270 °C |
Key on ui other cas no. |
408-35-5 |
Description physique |
Liquid |
Pictogrammes |
Irritant |
Synonymes |
Acid, Hexadecanoic Acid, Palmitic Calcium Palmitate Hexadecanoic Acid Palmitate, Calcium Palmitate, Sodium Palmitic Acid Sodium Palmitate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



